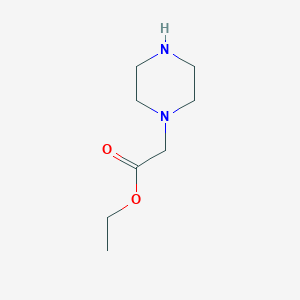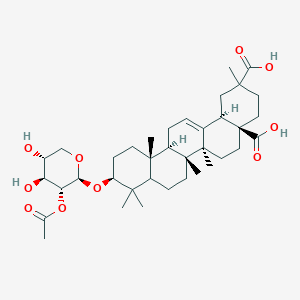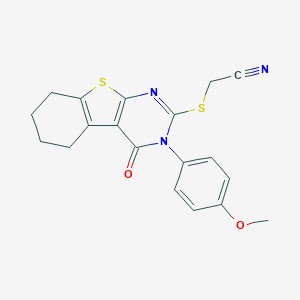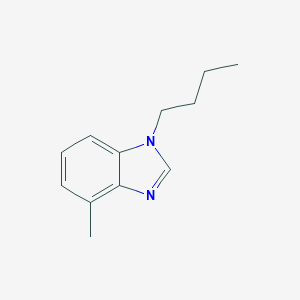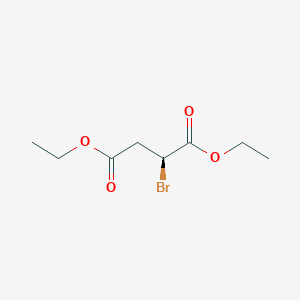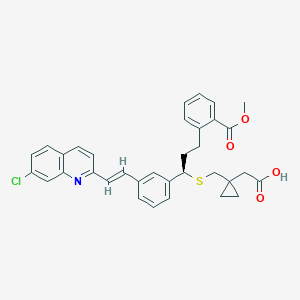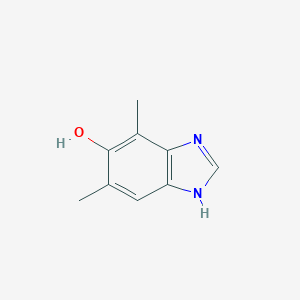
4,6-dimethyl-1H-benzimidazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-dimethyl-1H-benzimidazol-5-ol is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This molecule is commonly known as lumazine and has a unique structure that makes it suitable for different biological and chemical processes.
作用機序
The mechanism of action of lumazine is not fully understood, but it is believed to interact with proteins and enzymes through non-covalent interactions. Lumazine has a rigid structure that allows it to bind to specific sites on proteins and enzymes, altering their activity and function.
生化学的および生理学的効果
Lumazine has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant properties, protecting cells from oxidative stress. Lumazine has also been shown to enhance the activity of enzymes involved in energy metabolism, improving cellular respiration and ATP production.
実験室実験の利点と制限
Lumazine has several advantages for lab experiments, including its fluorescent properties, its ability to bind to specific sites on proteins and enzymes, and its potential applications in photodynamic therapy. However, lumazine also has limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for lumazine research, including the development of new synthesis methods, the identification of new applications in biotechnology and medicine, and the investigation of its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of lumazine and its interactions with proteins and enzymes.
合成法
The synthesis of 4,6-dimethyl-1H-benzimidazol-5-ol can be achieved through various methods. One of the most common approaches is the reaction between 2-amino-4,6-dimethylpyrimidine and glyoxal in the presence of a strong acid catalyst. This reaction yields a mixture of lumazine and its derivatives, which can be further purified to obtain the desired product.
科学的研究の応用
Lumazine has been extensively studied for its potential applications in various scientific fields. It is commonly used as a fluorescent probe for monitoring protein-protein interactions, identifying enzyme-substrate interactions, and studying protein folding dynamics. Additionally, lumazine has been used as a photosensitizer in photodynamic therapy for cancer treatment.
特性
CAS番号 |
148832-44-4 |
|---|---|
製品名 |
4,6-dimethyl-1H-benzimidazol-5-ol |
分子式 |
C9H10N2O |
分子量 |
162.19 g/mol |
IUPAC名 |
4,6-dimethyl-1H-benzimidazol-5-ol |
InChI |
InChI=1S/C9H10N2O/c1-5-3-7-8(11-4-10-7)6(2)9(5)12/h3-4,12H,1-2H3,(H,10,11) |
InChIキー |
SJVHEJUZWOOPIJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1O)C)N=CN2 |
正規SMILES |
CC1=CC2=C(C(=C1O)C)N=CN2 |
同義語 |
1H-Benzimidazol-5-ol,4,6-dimethyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




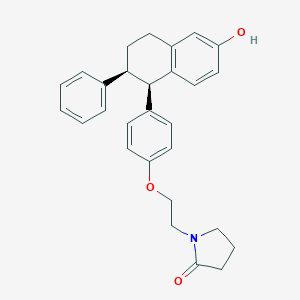
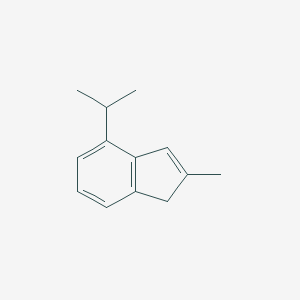
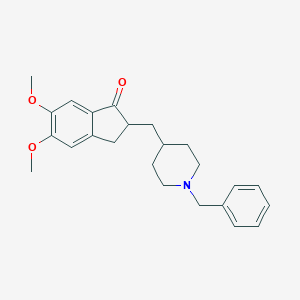
![2-Methyl-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-1,3-dioxolane](/img/structure/B133220.png)
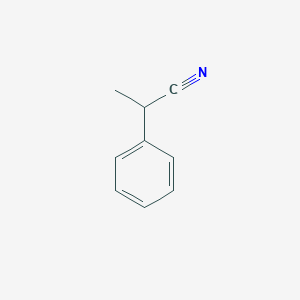
![2-[3-(Cyclopropanecarbonyl)phenyl]-2-methylpropanoic acid](/img/structure/B133230.png)
